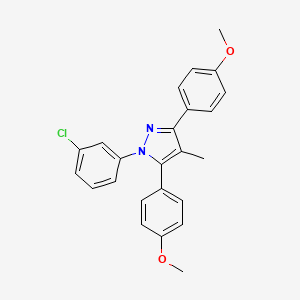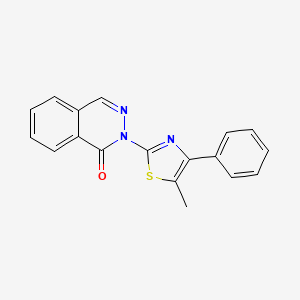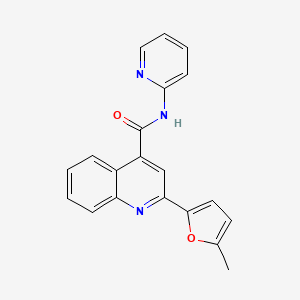
1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3-chlorophenyl group, two 4-methoxyphenyl groups, and a 4-methyl group attached to the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole typically involves cyclocondensation reactions. One common method involves the reaction of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine in the presence of a catalyst such as vitamin B1. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring . The reaction conditions often include refluxing in acetic acid or other suitable solvents to achieve high yields.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Analyse Chemischer Reaktionen
1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents with anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be utilized in the development of agrochemicals, dyes, and other industrial products requiring specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to specific active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chlorphenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(3-Chlorphenyl)piperazin: Bekannt für seine Verwendung in Pharmazeutika und psychoaktiven Substanzen.
1-(3-Trifluormethylphenyl)piperazin: Häufig in Kombination mit anderen Verbindungen für seine stimulierenden Eigenschaften.
2-{[4-(4-Bromphenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion: Zeigt vielversprechende antibakterielle Aktivität.
Die Einzigartigkeit von 1-(3-Chlorphenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol liegt in seinem spezifischen Substitutionsschema am Pyrazolring, das im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C24H21ClN2O2 |
|---|---|
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-23(17-7-11-21(28-2)12-8-17)26-27(20-6-4-5-19(25)15-20)24(16)18-9-13-22(29-3)14-10-18/h4-15H,1-3H3 |
InChI-Schlüssel |
REEPWCQIHRGHFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933622.png)
![N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933627.png)

![2,4-dichloro-5-(dimethylsulfamoyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B10933637.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10933638.png)

![7-[({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)methyl]-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10933642.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10933656.png)
![N-[4-(1H-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10933661.png)
![N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933667.png)
![methyl 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10933686.png)

